Benzenamine, 4-nitro-N-nitroso-
Description
Properties
CAS No. |
40078-29-3 |
|---|---|
Molecular Formula |
C6H5N3O3 |
Molecular Weight |
167.12 g/mol |
IUPAC Name |
N-(4-nitrophenyl)nitrous amide |
InChI |
InChI=1S/C6H5N3O3/c10-8-7-5-1-3-6(4-2-5)9(11)12/h1-4H,(H,7,10) |
InChI Key |
HQGVXHBMWFDENZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NN=O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-nitro-N-nitroso- typically involves the nitration of benzenamine (aniline) followed by nitrosation. The nitration process introduces a nitro group (-NO2) to the aromatic ring, while the nitrosation process introduces a nitroso group (-NO).
Nitration: Benzenamine is nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to produce 4-nitrobenzenamine.
Nitrosation: The 4-nitrobenzenamine is then treated with nitrous acid (HNO2) under acidic conditions to introduce the nitroso group, forming Benzenamine, 4-nitro-N-nitroso-.
Industrial Production Methods
Industrial production of Benzenamine, 4-nitro-N-nitroso- follows similar synthetic routes but often employs optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on a larger scale.
Chemical Reactions Analysis
Benzenamine, 4-nitro-N-nitroso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro compounds, which are important intermediates in organic synthesis.
Reduction: Reduction of the nitro group can lead to the formation of amines, which are useful in the synthesis of dyes and pharmaceuticals.
Common reagents and conditions used in these reactions include hydrogen peroxide (H2O2) for oxidation, catalytic hydrogenation for reduction, and electrophilic reagents such as halogens for substitution reactions.
Scientific Research Applications
Benzenamine, 4-nitro-N-nitroso- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: The compound’s nitroso group makes it a useful probe for studying nitrosation reactions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer drugs.
Industry: It is used in the production of rubber chemicals, antioxidants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4-nitro-N-nitroso- involves the interaction of its nitroso and nitro groups with various molecular targets. The nitroso group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the modification of proteins, nucleic acids, and other biomolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key properties of 4-nitro-N-nitroso-benzenamine and related N-nitroso compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Structural Features | Volatility |
|---|---|---|---|---|---|
| Benzenamine, 4-nitro-N-nitroso- | C₆H₄N₃O₃ | 166.11 | N/A | Para-nitro, N-nitroso | Low |
| N-Nitrosodiphenylamine | C₁₂H₁₀N₂O | 198.22 | 86-30-6 | Two phenyl groups on N-nitroso | Low |
| N,N-Dimethyl-4-nitrosoaniline | C₈H₁₀N₂O | 150.18 | 138-89-6 | N,N-dimethyl, para-nitroso | Moderate |
| NDMA (N-Nitrosodimethylamine) | C₂H₆N₂O | 74.08 | 62-75-9 | Aliphatic N-nitroso | High |
Key Observations :
Carcinogenicity and Mechanisms
All N-nitroso compounds are presumed carcinogenic based on their ability to generate alkylating agents that form DNA adducts . However, structural differences influence their potency and metabolic pathways:
- NDMA : A well-studied aliphatic nitrosamine, NDMA requires metabolic activation via cytochrome P450 enzymes to form methyldiazonium ions, which methylate DNA .
- Aromatic N-Nitroso Compounds : Compounds like 4-nitro-N-nitroso-benzenamine and N-nitrosodiphenylamine may undergo different activation pathways due to aromatic stabilization. The nitro group in 4-nitro-N-nitroso-benzenamine could further modulate reactivity by directing electrophilic attack or participating in redox cycling .
Comparative Carcinogenicity Data:
Environmental and Dietary Presence
- Volatile N-Nitroso Compounds : Aliphatic nitrosamines like NDMA are detected in foods such as cured meats and beer, though levels have declined due to regulatory measures .
- Non-Volatile N-Nitroso Compounds: Aromatic nitrosamines, including 4-nitro-N-nitroso-benzenamine, are less volatile and may persist in processed foods or pharmaceuticals. Indirect evidence suggests non-volatile NOCs in foods may exceed volatile forms by 10–1000× .
Regulatory and Mitigation Strategies
- Pharmaceuticals: The European Medicines Agency (EMA) mandates strict limits on nitrosamine impurities in drugs due to carcinogenic risks .
Q & A
Basic: What are the recommended synthetic routes for preparing Benzenamine, 4-nitro-N-nitroso- in laboratory settings?
Answer:
The compound is typically synthesized via nitrosation of the parent amine (e.g., 4-nitroaniline) using nitrosating agents like sodium nitrite (NaNO₂) under acidic conditions. Key steps include:
- Step 1: Dissolve 4-nitroaniline in HCl to protonate the amine group.
- Step 2: Add NaNO₂ at 0–5°C to generate the nitroso intermediate.
- Step 3: Monitor reaction progress via thin-layer chromatography (TLC) or UV-Vis spectroscopy (λ~400 nm for nitroso absorption bands) .
- Caution: Excess nitrosation can lead to diazonium salts; pH control (<2) is critical to avoid side reactions .
Advanced: How can researchers resolve contradictions in stability data for Benzenamine, 4-nitro-N-nitroso- under varying pH conditions?
Answer:
Discrepancies arise due to pH-dependent decomposition pathways:
- Acidic conditions (pH <3): Protonation stabilizes the nitroso group, but prolonged exposure leads to hydrolysis to 4-nitroaniline.
- Neutral/alkaline conditions (pH 7–10): Rapid decomposition occurs via denitrosation , releasing nitric oxide (NO) .
Methodological approach: - Use HPLC-MS to track decomposition products.
- Conduct kinetic studies under controlled pH (buffered solutions) to quantify half-lives.
- Compare data with structurally similar compounds (e.g., N-methyl-N-nitrosobenzylamine, CAS 937-40-6), which show analogous pH-dependent instability .
Basic: What analytical techniques are most effective for characterizing the purity and structure of Benzenamine, 4-nitro-N-nitroso-?
Answer:
- Nuclear Magnetic Resonance (NMR):
- Infrared Spectroscopy (IR):
- Mass Spectrometry (MS):
- Molecular ion [M⁺] at m/z 195 (C₆H₅N₃O₂) with fragmentation peaks at m/z 122 (loss of NO) .
Advanced: What are the critical considerations when designing experiments to study the reactivity of Benzenamine, 4-nitro-N-nitroso- with nucleophiles?
Answer:
- Reactivity with thiols (e.g., glutathione):
- Competing pathways:
- Quantitative analysis:
Basic: How should researchers handle regulatory and safety concerns associated with nitroso compounds like Benzenamine, 4-nitro-N-nitroso-?
Answer:
- Regulatory status:
- Listed under Section 313 of the U.S. Emergency Planning and Community Right-to-Know Act (EPCRA) due to carcinogenic potential (CAS 86-30-6 for analog N-nitroso-N-phenylbenzenamine) .
- Safety protocols:
- Waste disposal:
Advanced: How can computational methods aid in predicting the mutagenic potential of Benzenamine, 4-nitro-N-nitroso-?
Answer:
- QSAR models:
- Use TOPKAT or DEREK Nexus to predict mutagenicity based on structural alerts (e.g., nitroso and nitro groups) .
- Density Functional Theory (DFT):
- Validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
